molecular formula C15H14O2 B6377611 6-(2,5-Dimethylphenyl)-2-formylphenol CAS No. 1261902-21-9

6-(2,5-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377611
CAS No.: 1261902-21-9
M. Wt: 226.27 g/mol
InChI Key: UNGTVCSVCFVEBH-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,5-dimethylphenol. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group into the phenolic compound. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

    Oxidation: 6-(2,5-Dimethylphenyl)-2-carboxyphenol.

    Reduction: 6-(2,5-Dimethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2,5-Dimethylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and phenolic hydroxyl group play crucial roles in its reactivity and interaction with biological molecules, potentially leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

  • 2,5-Dimethylphenol
  • 2-Formylphenol
  • 4-(2,5-Dimethylphenyl)-2-formylphenol

Comparison: 6-(2,5-Dimethylphenyl)-2-formylphenol is unique due to the presence of both the formyl and dimethyl groups on the phenolic ring, which imparts distinct chemical and physical properties. Compared to 2,5-dimethylphenol, the formyl group adds reactivity, allowing for further functionalization. Compared to 2-formylphenol, the additional methyl groups enhance its hydrophobicity and may influence its biological activity.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)13-5-3-4-12(9-16)15(13)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGTVCSVCFVEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685060
Record name 2-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-21-9
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 2-hydroxy-2′,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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